2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
CAS No.: 108970-74-7
Cat. No.: VC0107864
Molecular Formula: C₁₀H₁₄N₄O₄
Molecular Weight: 254.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108970-74-7 |
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Molecular Formula | C₁₀H₁₄N₄O₄ |
Molecular Weight | 254.24 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is systematically named methyl (3R,6S)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate under IUPAC nomenclature . Its CAS registry number, 108970-74-7, is consistent across multiple authoritative databases, including PubChem and commercial chemical suppliers .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 562.8 g/mol | PubChem |
XLogP3-AA | 4.8 | PubChem |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 11 | PubChem |
A notable discrepancy exists in literature regarding its molecular formula, with some sources reporting and a molecular weight of 254.24 g/mol . This inconsistency likely arises from misattribution or alternate naming conventions for related derivatives, underscoring the need for rigorous verification in analytical workflows.
Structural Elucidation
The compound features a complex heterocyclic scaffold with:
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A trichloroethanimidoyl group at position 6, contributing to its electrophilic reactivity .
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Three 2-methylpropanoyloxy substituents at positions 3, 4, and 5, enhancing lipophilicity .
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A methyl carboxylate moiety at position 2, critical for its structural analogy to Penciclovir .
The 3D conformation, resolved via PubChem’s interactive model, reveals a chair-like oxane ring with axial orientation of the trichloroethanimidoyl group, sterically influencing its interactions with enzymatic targets .
Synthesis and Analytical Profiling
Synthetic Pathways
While explicit synthesis protocols are proprietary, the compound is derived during Penciclovir production via deamination and oxidation side reactions . Key steps likely involve:
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Deamination of Penciclovir’s purine ring, leading to loss of the amino group.
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Oxidation at the 2-position, forming a dihydro-2-oxo intermediate .
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Esterification with trichloroethanimidoyl chloride to stabilize the intermediate .
Analytical Characterization
Advanced techniques are employed to detect and quantify this impurity:
Table 2: Analytical Methods and Parameters
Stable isotope-labeled analogs, such as 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir-d4, enhance sensitivity in mass spectrometry by minimizing matrix interference.
Pharmacological and Industrial Relevance
Role in Pharmaceutical Quality Control
As a process-related impurity, this compound is monitored to comply with regulatory thresholds (e.g., ICH Q3A guidelines). Its presence above 0.15% in Penciclovir formulations necessitates corrective synthesis steps to ensure drug safety .
Research Applications
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Antiviral Mechanism Studies: Structural analogs help elucidate Penciclovir’s inhibition of viral DNA polymerase .
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Degradation Chemistry: Studies by Weinberg et al. (1992) utilized this impurity to model hydrolysis pathways under accelerated storage conditions .
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Stable Isotope Tracing: Deuterated variants enable pharmacokinetic tracking in in vitro assays.
Supplier | Purity | Packaging | Price Range (USD) |
---|---|---|---|
Vulcanchem | >95% | 100 mg | $200–$300 |
LGC Standards | >98% | 100 mg | $250–$350 |
Clinivex | Not specified | Custom | Inquiry-based |
Regulatory Considerations
Classified as a Controlled Product, its procurement often requires permits or BSL certification due to potential misuse in unregulated drug synthesis . Shipping is restricted to room temperature to prevent degradation .
Discrepancies and Research Gaps
The molecular formula conflict ( vs. ) remains unresolved. Hypotheses include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume